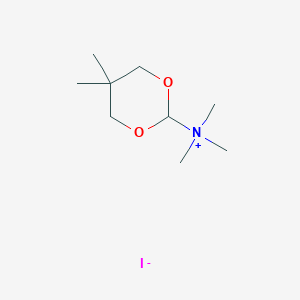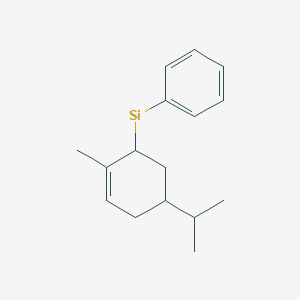![molecular formula C7H12O5 B14511854 Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde CAS No. 63045-67-0](/img/structure/B14511854.png)
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde is an organic compound characterized by the presence of a hydroxy group, a peroxy group, and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde typically involves the reaction of 2-methyloxolane with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a peroxy intermediate, which subsequently reacts with acetaldehyde to yield the final product. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are scaled up to accommodate higher production volumes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the peroxy group to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetaldehyde derivatives.
Applications De Recherche Scientifique
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative damage and inflammation.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxy[(2-methyloxolan-2-yl)oxy]acetaldehyde: Similar structure but lacks the peroxy group.
2-Methyloxolane-2-carboxaldehyde: Contains a similar oxolane ring but different functional groups.
Uniqueness
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde is unique due to the presence of both a hydroxy and a peroxy group, which imparts distinct reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it valuable for studies related to oxidative stress and redox biology.
Propriétés
Numéro CAS |
63045-67-0 |
|---|---|
Formule moléculaire |
C7H12O5 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-methyloxolan-2-yl)peroxyacetaldehyde |
InChI |
InChI=1S/C7H12O5/c1-7(3-2-4-10-7)12-11-6(9)5-8/h5-6,9H,2-4H2,1H3 |
Clé InChI |
ZDFVXBNZHVINJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCO1)OOC(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


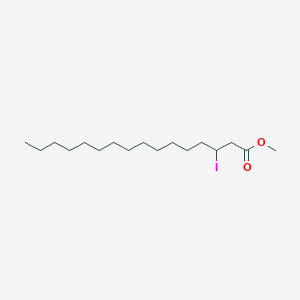
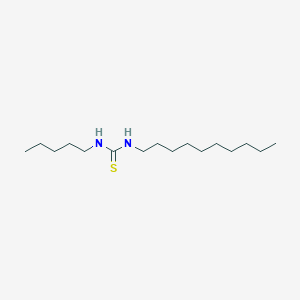
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
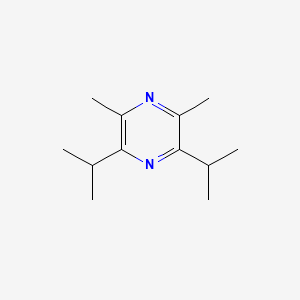

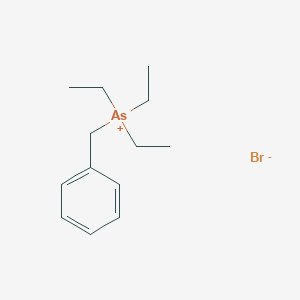

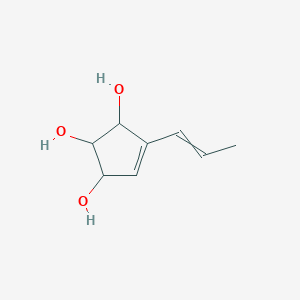
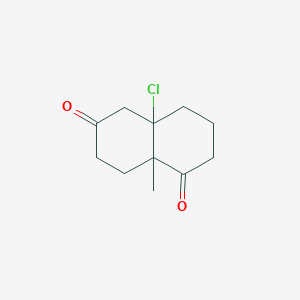
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
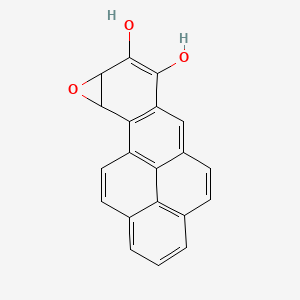
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
